

Application Notes: Immunoprecipitation of SIRT5 and its Interaction Partners

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Compound of Interest

Compound Name: Sirtuin modulator 5

Cat. No.: B15585023

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Introduction to SIRT5 and its Interactions

Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD⁺-dependent protein deacylases, primarily located in the mitochondria.[1] It plays a pivotal role in regulating cellular metabolism by removing negatively charged acyl groups—such as succinyl, malonyl, and glutaryl—from lysine residues on target proteins.[1][2][3] Through these deacylation activities, SIRT5 modulates key metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and the urea cycle.[1][3] Given its central role in metabolic homeostasis, the dysregulation of SIRT5 has been implicated in various diseases, including cancer.[2][4] Identifying the interaction partners of SIRT5 is therefore critical for understanding its biological functions and for the development of novel therapeutic strategies.

These application notes provide detailed protocols for the immunoprecipitation of SIRT5 to isolate and identify its binding partners, summarize key interacting proteins identified through proteomic studies, and illustrate the experimental workflow and relevant signaling pathways.

Data Presentation: SIRT5 Interacting Proteins

The following tables summarize quantitative data from proteomic studies that have identified proteins interacting with or regulated by SIRT5. These studies typically use mass spectrometry to analyze proteins co-immunoprecipitated with SIRT5 or to compare post-translational modifications in wild-type versus SIRT5 knockout (KO) models. An increase in a specific acylation (e.g., malonylation, succinylation) on a protein in SIRT5 KO models suggests it is a substrate of SIRT5's deacylase activity.

Table 1: SIRT5-Regulated Malonylated Proteins in Mouse Liver

This table presents a selection of proteins showing significantly increased malonylation in the absence of SIRT5, indicating they are likely direct or indirect substrates of its demalonylase activity.[5]

Protein	Gene Symbol	Fold Change (Sirt5 ^{-/-} / WT)	Function
Glyceraldehyde-3-phosphate dehydrogenase	GAPDH	>1.5	Glycolysis
Aldolase B	ALDOB	>1.5	Glycolysis
Pyruvate kinase	PKM	>1.5	Glycolysis
Enolase 1	ENO1	>1.5	Glycolysis
Carbamoyl-phosphate synthase 1	CPS1	>1.5	Urea Cycle
Ornithine transcarbamoylase	OTC	>1.5	Urea Cycle
Argininosuccinate synthase	ASS1	>1.5	Urea Cycle

Table 2: SIRT5-Regulated Succinylated Proteins in Mouse Liver Mitochondria

This table highlights mitochondrial proteins with increased succinylation in SIRT5 KO mice, pointing to their regulation by SIRT5's desuccinylase activity.[6]

Protein	Gene Symbol	Fold Change (Sirt5 ^{-/-} / WT)	Function
Succinate dehydrogenase [ubiquinone] flavoprotein subunit A	SDHA	Increased	TCA Cycle / ETC
Isocitrate dehydrogenase [NADP], mitochondrial	IDH2	Increased	TCA Cycle
Pyruvate dehydrogenase E1 component subunit alpha	PDHA1	Increased	Pyruvate Metabolism
3-hydroxy-3-methylglutaryl-CoA synthase 2	HMGCS2	Increased	Ketogenesis
Acyl-CoA dehydrogenase family member 9	ACAD9	Increased	Fatty Acid Oxidation
Glutamate dehydrogenase 1	GLUD1	Increased	Amino Acid Metabolism

Experimental Protocols

This section provides a detailed methodology for the immunoprecipitation (IP) of endogenous SIRT5 from cell lysates to identify interacting proteins.

Protocol: SIRT5 Immunoprecipitation

This protocol is designed for the analysis of SIRT5 protein complexes by western blot or mass spectrometry.

A. Materials

- Cell Lysis Buffer: RIPA buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF).
- Antibodies:
 - Anti-SIRT5 Antibody (validated for immunoprecipitation).
 - Isotype Control IgG (e.g., Rabbit IgG).
- Beads: Protein A/G Magnetic Beads.
- Wash Buffer: PBS with 0.1% Tween-20 or other mild detergent.
- Elution Buffer:
 - For Western Blot: 2x SDS-PAGE sample buffer.
 - For Mass Spectrometry: 0.1 M Glycine-HCl, pH 2.5.
- Neutralization Buffer (for Mass Spec): 1M Tris-HCl, pH 8.5.

B. Experimental Procedure

1. Cell Lysis

- Culture cells to approximately 80-90% confluency.
- Wash the cells once with ice-cold PBS.
- Lyse the cells by adding ice-cold lysis buffer.
- Incubate on ice for 5-10 minutes.^[7]
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.^[1]
- Transfer the supernatant (cell lysate) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA).

2. Pre-Clearing the Lysate (Recommended)

- To 1 mg of total protein lysate, add 20 µL of pre-washed Protein A/G magnetic beads.^[1]
- Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.^[1]

- Pellet the beads using a magnetic stand and carefully transfer the supernatant to a new tube.

3. Immunoprecipitation

- To the pre-cleared lysate, add 2-5 µg of anti-SIRT5 antibody. For a negative control, add an equivalent amount of isotype control IgG to a separate lysate sample.
- Incubate on a rotator overnight at 4°C to allow the antibody to bind to its target.[\[1\]](#)
- Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
- Incubate on a rotator for 2-4 hours at 4°C to capture the antibody-protein complex.[\[1\]](#)

4. Washing

- Pellet the beads using a magnetic stand and discard the supernatant.
- Wash the beads three times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual buffer.[\[1\]](#)

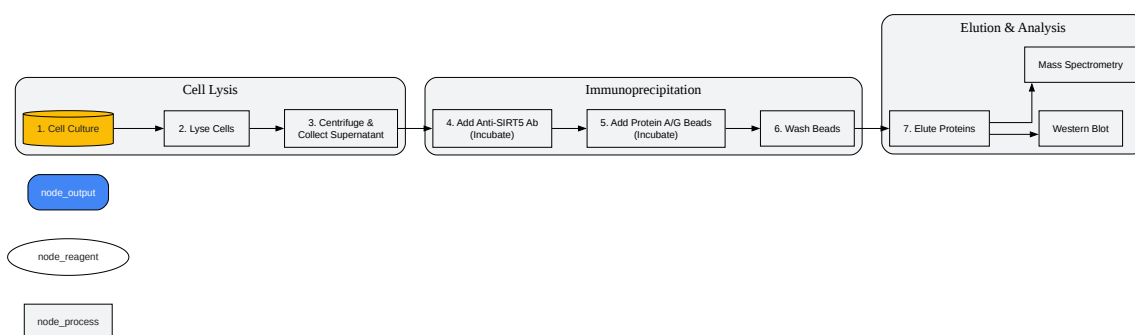
5. Elution

- For Western Blot Analysis:
 - Resuspend the beads in 30 µL of 2x SDS-PAGE sample buffer.
 - Boil the sample for 5-10 minutes to elute the proteins and denature them.[\[1\]](#)
 - Pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis.
- For Mass Spectrometry Analysis:
 - Elute the protein complexes by adding 50 µL of elution buffer (e.g., Glycine-HCl) and incubating for 5-10 minutes at room temperature.[\[1\]](#)
 - Pellet the beads and transfer the supernatant to a new tube containing 5 µL of neutralization buffer to restore a neutral pH.[\[1\]](#)
 - The sample is now ready for preparation for mass spectrometry analysis according to your facility's guidelines.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the key steps in the co-immunoprecipitation workflow for isolating SIRT5 and its interaction partners.



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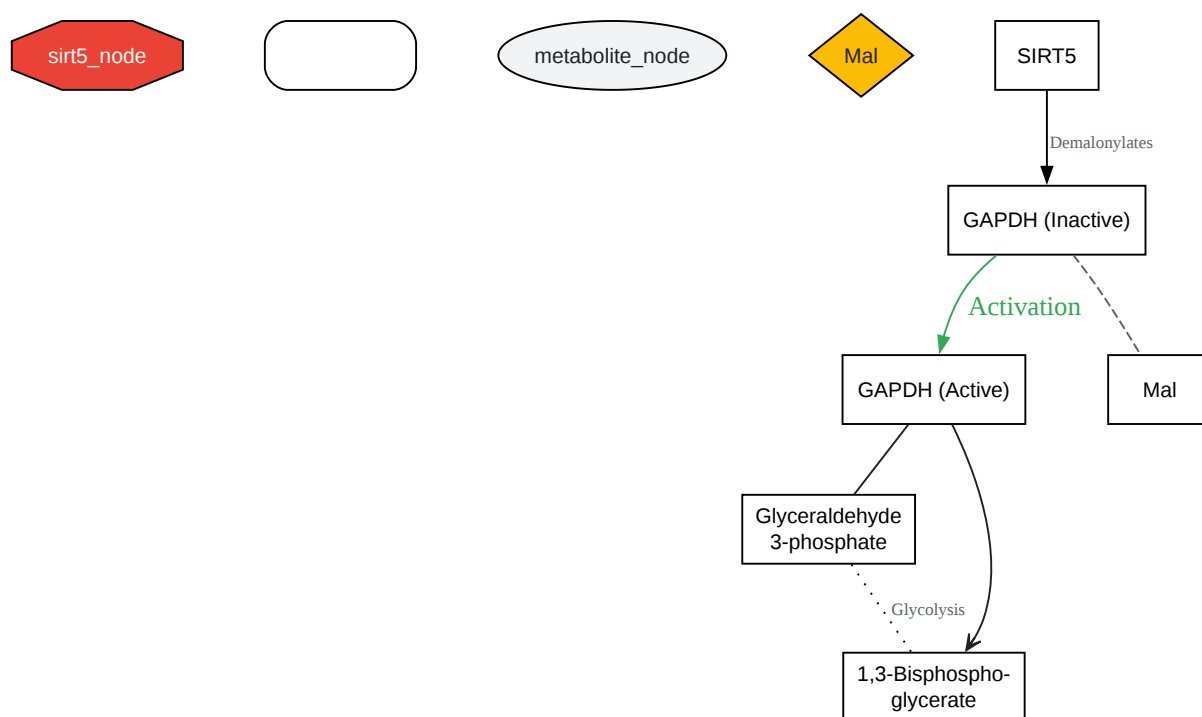
Workflow for SIRT5 co-immunoprecipitation.

SIRT5 Signaling Pathway Diagrams

SIRT5 regulates metabolic enzymes through its deacetylase activity. The diagrams below illustrate its role in glycolysis and the TCA cycle.

1. SIRT5 Regulation of Glycolysis

SIRT5 has been shown to demalonylate and activate Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis.[5]

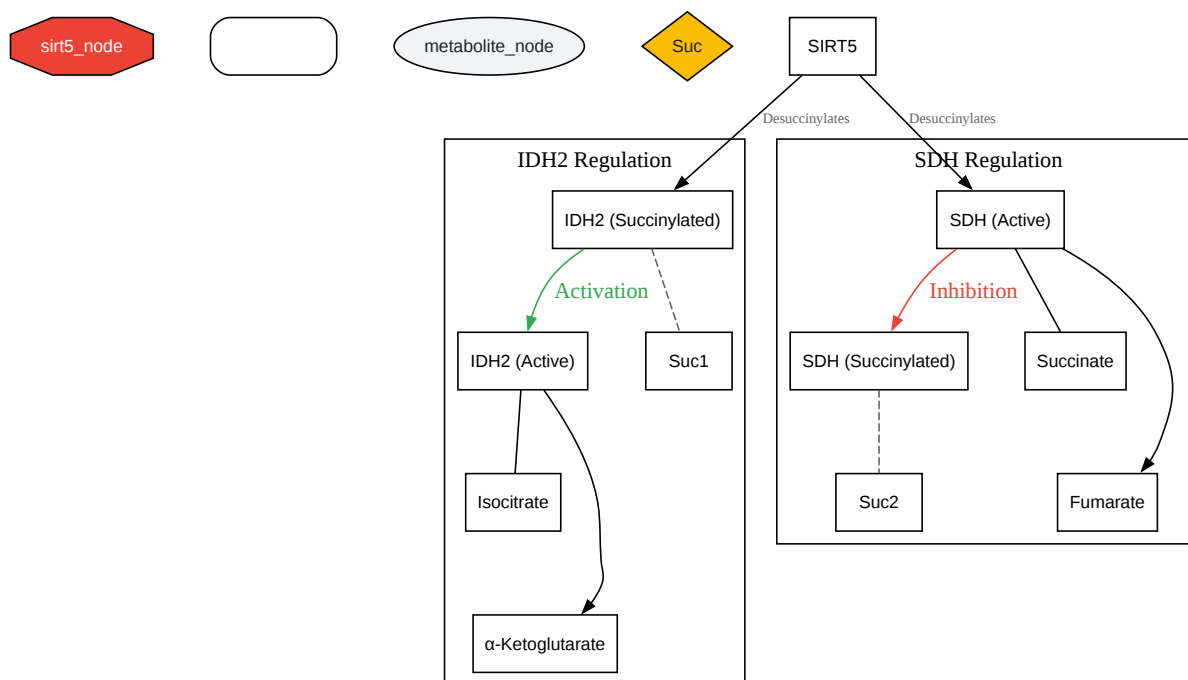


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SIRT5 activates GAPDH via demalonylation.

2. SIRT5 in the Tricarboxylic Acid (TCA) Cycle

SIRT5 modulates key enzymes in the TCA cycle through desuccinylation, affecting mitochondrial metabolism. It activates Isocitrate Dehydrogenase 2 (IDH2) and is proposed to impair the activity of Succinate Dehydrogenase (SDH).[3]



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SIRT5 modulates key enzymes in the TCA cycle.

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